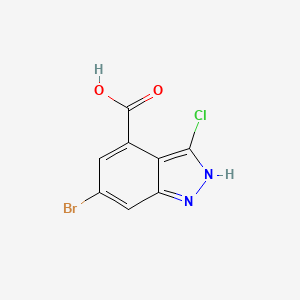

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid

Vue d'ensemble

Description

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound belonging to the indazole family Indazoles are significant due to their presence in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid typically involves the bromination and chlorination of indazole derivatives. One common method includes the reaction of 3-chloro-1H-indazole-4-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high purity and yield, essential for pharmaceutical applications .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to remove halogen atoms.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry .

Applications De Recherche Scientifique

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, anti-inflammatory, and antimicrobial agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mécanisme D'action

The mechanism of action of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (bromine and chlorine) enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. This compound can modulate various cellular processes, making it a valuable tool in drug discovery .

Comparaison Avec Des Composés Similaires

- 6-Bromo-1H-indazole-4-carboxylic acid

- 3-Chloro-1H-indazole-4-carboxylic acid

- 6-Bromo-3-chloro-1H-indazole

Comparison: 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to its analogs. These halogen atoms influence its reactivity and binding characteristics, making it more versatile in various chemical reactions and biological applications .

Activité Biologique

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a novel indazole derivative that has garnered interest due to its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity, including anticancer, antiangiogenic, and antioxidant properties. The following sections will detail its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₄BrClN₂O₂. Its unique structure features a bromine atom at the 6-position and a chlorine atom at the 3-position of the indazole ring, contributing to its distinctive reactivity and biological activity .

Target Interactions

This compound primarily interacts with various cellular targets involved in tumor growth and angiogenesis. It has been shown to inhibit proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) .

Biochemical Pathways

The compound's action influences several key biochemical pathways:

- Cell Growth and Proliferation : It reduces the viability of cancer cells by interfering with signaling pathways essential for cell survival.

- Angiogenesis : By inhibiting angiogenic factors, it effectively reduces tumor-associated blood vessel formation .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across various human cancer cell lines:

- Liver Cancer (HEP3BPN 11) : IC₅₀ value indicates significant inhibition.

- Breast Cancer (MDA 453) : Demonstrates effective cell viability reduction.

- Leukemia (HL 60) : Shows promising results in inhibiting cell proliferation .

Case Studies and Research Findings

A study highlighted the compound's effectiveness against the K562 leukemia cell line, where it induced apoptosis in a dose-dependent manner. The observed IC₅₀ was approximately 5.15 µM, with selectivity for normal cells being significantly higher (IC₅₀ = 33.2 µM) .

Another investigation reported that treatment with varying concentrations of the compound led to increased apoptosis rates and alterations in cell cycle distribution, specifically an increase in the G0/G1 phase population .

Summary of Key Research Findings

| Study | Cell Line | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Paul et al. | K562 | 5.15 µM | Induces apoptosis |

| Wang et al. | HCT116 | Nanomolar range | PLK4 inhibitor |

| Recent Study | MDA 453 | Not specified | Inhibits cell viability |

Propriétés

IUPAC Name |

6-bromo-3-chloro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUOIHIXXKAOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646399 | |

| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-72-8 | |

| Record name | 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.